molecular formula C18H24N4O B2433135 N-cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954817-04-0

N-cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2433135
CAS No.: 954817-04-0
M. Wt: 312.417
InChI Key: FKIJOEFCEHKNHC-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H24N4O and its molecular weight is 312.417. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

Researchers have developed methodologies for synthesizing heterocyclic derivatives, including triazoles, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process yields a variety of products, including tetrahydrofuran and oxazoline derivatives, which are of significant interest due to their potential applications in medicinal chemistry and materials science (Bacchi et al., 2005).

Crystal Structure Characterization

Another area of research involves the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, highlighting the importance of structural analysis in understanding the properties of such compounds. The crystal structure of one such compound was determined, providing insights into its molecular conformation and potential interactions, which could inform the design of compounds with desired biological or physical properties (Özer et al., 2009).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives via ruthenium-catalyzed cycloaddition demonstrates the utility of these compounds in the preparation of peptidomimetics or biologically active compounds. This research underlines the versatility of triazole compounds in drug discovery and development, with the potential to create molecules exhibiting significant biological activity (Ferrini et al., 2015).

Synthesis of Novel N-Substituted Amides

Research on the synthesis of N1-(1,2,3,6-tetrahydrophthaloyl)semi- and thiosemicarbazides, including chiral N-substituted amides of specific triazole derivatives, highlights the ongoing interest in creating novel compounds with potential therapeutic applications. These studies not only contribute to the development of new synthetic methodologies but also explore the potential of these compounds in various biological contexts (Wawrzycka et al., 2000).

Antimicrobial Activity

The synthesis and evaluation of novel N-substituted cyclohexyl carboxamide derivatives for their antimicrobial activity represent a significant area of research. These studies demonstrate the potential of such compounds in addressing the need for new antimicrobial agents, with various derivatives showing broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi (Arpaci et al., 2002).

Properties

IUPAC Name

N-cyclohexyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13(2)17-16(18(23)19-14-9-5-3-6-10-14)20-21-22(17)15-11-7-4-8-12-15/h4,7-8,11-14H,3,5-6,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIJOEFCEHKNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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